Dihexadecyl 3,3'-thiobispropionate
Description
Dihexadecyl 3,3'-thiobispropionate (CAS No. 3287-12-5), also known as dicetyl thiodipropionate, is a synthetic antioxidant belonging to the dialkyl thiodipropionate family. Its IUPAC name is this compound, and it functions by donating hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative degradation . This compound is characterized by two hexadecyl (C16) chains esterified to a 3,3'-thiodipropionic acid backbone. It is widely used in cosmetics, polymers, and lubricants due to its thermal stability and low volatility .
Industrial synthesis of this compound involves lipase-catalyzed esterification or transesterification, achieving yields of 92–98% under optimized conditions . Its long alkyl chains enhance hydrophobicity, making it suitable for applications requiring prolonged antioxidant activity in hydrophobic matrices .
Properties
CAS No. |
3287-12-5 |
|---|---|
Molecular Formula |
C38H74O4S |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
hexadecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C38H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
IXDBUVCZCLQKJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
Other CAS No. |
3287-12-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, dihexadecyl ester typically involves the esterification of 3,3’-thiodipropionic acid with hexadecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high yield of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecanol and 3,3’-thiodipropanol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of propanoic acid, 3,3’-thiobis-, dihexadecyl ester are attributed to its ability to scavenge free radicals. The sulfur atom in the thioester linkage can donate electrons to neutralize free radicals, thereby preventing oxidative damage. This mechanism involves the formation of a stable radical intermediate, which is less reactive and less likely to cause damage to biological or polymeric systems.
Comparison with Similar Compounds
Structural and Functional Analogues
Dialkyl thiodipropionates vary primarily in alkyl chain length and sulfur positioning. Key analogues include:
a) Dilauryl Thiodipropionate (Didodecyl 3,3'-Thiobispropionate)
- CAS No.: 123-28-4
- Alkyl Chains : C12 (dodecyl)
- Properties : Shorter chains reduce hydrophobicity and melting point (mp ~40–50°C) compared to Dihexadecyl (mp ~60–70°C). This makes it more suitable for low-temperature applications like food packaging .
- Performance : Faster diffusion in polymers due to lower molecular weight but reduced persistence under high heat .
b) Dimyristyl Thiodipropionate (Ditetradecyl 3,3'-Thiobispropionate)
- CAS No.: Not explicitly listed (EINECS 240-613-2)
- Alkyl Chains : C14 (tetradecyl)
- Properties : Intermediate thermal stability between Dilauryl and Dihexadecyl. Used in coatings and adhesives where moderate heat resistance is required .
c) Dioctadecyl Thiodipropionate
- CAS No.: 693-36-7
- Alkyl Chains : C18 (octadecyl)
- Properties : Higher melting point (~80–90°C) and oxidative stability than Dihexadecyl, ideal for high-temperature industrial lubricants .
d) Dibutyl Thiodipropionate
- CAS No.: 6975-31-1
- Alkyl Chains : C4 (butyl)
- Properties: Low molecular weight (290.42 g/mol) results in higher volatility.
e) Di-(cis-9-Octadecenyl) Thiodipropionate
- Alkyl Chains : Unsaturated C18 (oleyl)
- Properties : Unsaturation improves compatibility with unsaturated polymers (e.g., rubbers) but reduces thermal stability compared to saturated analogues like Dihexadecyl .
Data Table: Comparative Properties
| Compound | CAS No. | Alkyl Chains | Molecular Weight (g/mol) | Key Applications | Thermal Stability | Hydrophobicity |
|---|---|---|---|---|---|---|
| Dihexadecyl 3,3'-Thiobispropionate | 3287-12-5 | C16 | ~628.0 | Cosmetics, polymers | High | High |
| Dilauryl Thiodipropionate | 123-28-4 | C12 | ~514.7 | Food packaging, plastics | Moderate | Moderate |
| Dioctadecyl Thiodipropionate | 693-36-7 | C18 | ~654.1 | Industrial lubricants | Very High | Very High |
| Dibutyl Thiodipropionate | 6975-31-1 | C4 | ~290.4 | Oils, liquid formulations | Low | Low |
Performance in Matrices
- Polymers : Dihexadecyl’s C16 chains provide slow migration, ensuring long-term antioxidant activity in polyethylene films .
- Lubricants : Dioctadecyl outperforms Dihexadecyl in high-temperature gear oils due to superior oxidative stability .
- Cosmetics : Dihexadecyl’s balance of stability and low skin irritation makes it preferred over shorter-chain esters .
Q & A
Q. What controls are essential when studying the antioxidant mechanism of this compound in biological membranes?
- Methodological Answer : Include:
- Negative Controls : Lipid vesicles without antioxidant.
- Positive Controls : α-Tocopherol or BHT at equivalent concentrations.
- Blank Probes : Account for auto-oxidation via oxygen scavengers (e.g., NaN₃).
- Membrane Integrity Checks : Use fluorescent probes (e.g., DiIC16(3)) to monitor vesicle stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
